N'-[(E)-biphenyl-4-ylmethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
The compound N'-[(E)-biphenyl-4-ylmethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (CAS: 303105-61-5) is a triazole-based acetohydrazide derivative with a molecular weight of 545.7 g/mol. Its structure features:
Properties
CAS No. |
303105-61-5 |
|---|---|
Molecular Formula |
C33H31N5OS |
Molecular Weight |
545.7 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-phenylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C33H31N5OS/c1-33(2,3)28-20-18-27(19-21-28)31-36-37-32(38(31)29-12-8-5-9-13-29)40-23-30(39)35-34-22-24-14-16-26(17-15-24)25-10-6-4-7-11-25/h4-22H,23H2,1-3H3,(H,35,39)/b34-22+ |
InChI Key |
PTHRJMHUPXMQGY-PPOKSSTKSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
-
Starting Material : 4-tert-Butylphenyl thiosemicarbazide or substituted hydrazide derivatives.
-
Cyclization Agent : Alkaline media (e.g., sodium hydroxide) or acidic conditions (e.g., acetic acid).
For example, 5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is prepared by heating 4-tert-butylbenzoic acid hydrazide with phenyl isothiocyanate in ethanol, followed by cyclization in alkaline media. The thiol group (-SH) at the 3-position of the triazole ring is critical for subsequent sulfanyl functionalization.
Introduction of the Sulfanyl Group
The sulfanyl (-S-) linkage is introduced via nucleophilic substitution or coupling reactions.
Method A: Alkylation with Ethyl Bromoacetate
This step proceeds via an SN2 mechanism, where the thiolate anion attacks the bromoacetate. The ester group is later hydrolyzed to a carboxylic acid or converted to a hydrazide.
Method B: Direct Thioetherification
Formation of the Acetohydrazide Moiety
The acetohydrazide side chain is synthesized by hydrazinolysis of ester intermediates.
Hydrazinolysis Protocol
This step converts the ethyl ester to a hydrazide, enabling condensation with aldehydes in subsequent steps.
Condensation with Biphenyl-4-carbaldehyde
The final hydrazone linkage is formed via Schiff base condensation.
Reaction Parameters
The (E)-configuration of the hydrazone is confirmed by NMR spectroscopy, showing a characteristic imine proton signal at δ 8.2–8.5 ppm.
Purification and Characterization
Purification Methods
Analytical Data
-
Spectroscopy :
Optimization Strategies
Yield Enhancement
Green Chemistry Approaches
Industrial-Scale Considerations
-
Continuous Flow Synthesis : Enhances reproducibility for kilogram-scale production.
-
Cost Analysis : Raw material expenses are dominated by biphenyl-4-carbaldehyde (40%) and 4-tert-butylphenyl precursors (30%).
Challenges and Solutions
Common Issues
-
Geometric Isomerism : The (E)-isomer predominates, but traces of (Z)-isomer require chromatographic separation.
-
Byproducts : Unreacted hydrazide or aldehyde are removed via washings with cold ethanol.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Classical Stepwise | 60–70 | 95–98 | 120–150 |
| Microwave-Assisted | 75–80 | 98–99 | 100–130 |
| Solvent-Free | 70–75 | 97–99 | 90–110 |
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-biphenyl-4-ylmethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N’-[(E)-biphenyl-4-ylmethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other complex organic compounds
Mechanism of Action
The mechanism of action of N’-[(E)-biphenyl-4-ylmethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations and Structural Modifications
The target compound is part of a broader family of 1,2,4-triazole-3-thioacetohydrazides. Key analogs and their structural distinctions are summarized below:
Key Observations:
Spectral and Physicochemical Properties
IR Spectroscopy :
NMR Analysis :
Bioactivity and Structure-Activity Relationships (SAR)
- Antimicrobial Activity : Triazole-thioacetohydrazides with pyridine (ZE-4b) or fluorophenyl (ZE-4c) groups show moderate antibacterial activity, likely due to membrane disruption .
- Enzyme Inhibition : Compounds with bulky substituents (e.g., tert-butyl) exhibit enhanced tyrosinase or acetylcholinesterase inhibition, as seen in and .
Hypothesized SAR for the Target Compound :
- The tert-butylphenyl group may improve binding to hydrophobic enzyme pockets.
- The biphenyl moiety could enable π-π stacking with aromatic residues in target proteins .
Biological Activity
N'-[(E)-biphenyl-4-ylmethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with notable biological activities. This article examines its synthesis, biological mechanisms, and various applications in pharmacology and biochemistry.
Structural Characteristics
The compound features a biphenyl moiety linked to a triazole and hydrazide functional groups. The molecular formula is with a molecular weight of approximately 403.5 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H17N3OS2 |
| Molecular Weight | 403.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 303107-45-1 |
Synthesis
The synthesis of this compound typically involves the condensation reaction between appropriate hydrazine derivatives and substituted triazole compounds. The reaction is usually carried out under reflux conditions in solvents such as ethanol or methanol, promoting the formation of the desired Schiff base product.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. In vitro studies demonstrated a minimum inhibitory concentration (MIC) that suggests potential for development as an antibacterial agent.
- Antifungal Activity : Similar triazole derivatives have been reported to possess antifungal properties against pathogens like Candida albicans.
Enzyme Inhibition
The compound's mechanism of action may involve the inhibition of specific enzymes crucial for microbial survival or pathogenicity. For example:
- Cholinesterase Inhibition : Some analogues have displayed inhibitory effects on cholinesterase enzymes, which are important targets in neuropharmacology.
- DNA Interaction : There is evidence suggesting that the compound can bind to DNA or RNA, potentially disrupting nucleic acid functions and affecting cellular processes.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- Study on Antimicrobial Effects : A study published in the Journal of Medicinal Chemistry identified several derivatives with promising antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting structure–activity relationships (SAR) that could be applied to this compound .
- Enzyme Inhibition Studies : Research focusing on hydrazone derivatives indicated that modifications in the substituents significantly affect their inhibitory potency against cholinesterases .
Q & A
Q. What are the key structural features of the compound, and how are they confirmed experimentally?
The compound contains:
- A 1,2,4-triazole ring substituted with a 4-tert-butylphenyl group and phenyl group.
- A sulfanyl (-S-) linker connecting the triazole to an acetohydrazide moiety.
- An (E)-biphenyl-4-ylmethylidene hydrazone group.
Q. Confirmation methods :
- Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., tert-butyl protons at ~1.3 ppm, aromatic protons between 7.0–8.5 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., C26H24ClN5OS has a calculated mass of 528.1 g/mol) .
- X-ray Crystallography (if crystals are obtainable): Resolves bond angles and stereochemistry .
Q. What synthetic routes are commonly employed for this compound?
The synthesis typically involves:
Triazole ring formation : Condensation of substituted phenylhydrazine with thiourea derivatives under reflux in ethanol .
Sulfanyl linkage : Thiol-alkylation using chloroacetohydrazide in the presence of a base (e.g., cesium carbonate) .
Hydrazone formation : Schiff base reaction between the hydrazide and biphenyl-4-carbaldehyde in methanol .
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Ethanol, reflux, 12h | Triazole core synthesis |
| 2 | Cs₂CO₃, DMF, 80°C | Sulfanyl group introduction |
| 3 | Methanol, RT, 6h | Hydrazone formation |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Variables to optimize :
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps .
- Catalyst loading : Cesium carbonate (2 equiv.) improves thiol-alkylation efficiency .
- Temperature control : Reflux (80–100°C) for triazole formation vs. room temperature for hydrazone synthesis to avoid side reactions .
- Purification : Gradient column chromatography (hexane:ethyl acetate) or recrystallization from ethanol to isolate high-purity product .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Multi-technique validation : Cross-check NMR with IR (to confirm -NH and C=O stretches) and High-Performance Liquid Chromatography (HPLC) for purity (>95%) .
- Crystallographic analysis : Resolve ambiguities in stereochemistry (e.g., E/Z configuration of the hydrazone) using SHELX software for structure refinement .
- Dynamic NMR : Detect rotational barriers in the hydrazone moiety if signal splitting occurs .
Q. How is the biological mechanism of action investigated for this compound?
Methodological approaches :
- Enzyme inhibition assays : Test activity against targets like cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates .
- Molecular docking : Simulate binding interactions with proteins (e.g., PDB: 1CX2) using AutoDock Vina to identify key residues (e.g., triazole-sulfur interactions) .
- SAR studies : Compare with analogs (e.g., 4-chlorophenyl vs. tert-butylphenyl derivatives) to pinpoint functional group contributions .
Q. What challenges arise in comparative studies with structural analogs, and how are they addressed?
Challenges :
- Solubility differences : Tert-butyl groups enhance lipophilicity, complicating in vitro assays .
- Divergent reactivity : Electron-withdrawing substituents (e.g., -Cl) may alter hydrazone stability .
Q. Mitigation strategies :
- Standardized protocols : Use identical solvent systems (e.g., DMSO for biological assays) .
- Computational modeling : Predict physicochemical properties (logP, pKa) with ChemAxon or Schrödinger Suite .
Q. Table 1: Comparative Reactivity of Analogous Compounds
| Substituent on Triazole | Hydrazone Group | Bioactivity (IC₅₀, μM) | Key Interaction |
|---|---|---|---|
| 4-tert-butylphenyl | Biphenyl-4-yl | 0.45 ± 0.02 (COX-2) | Triazole-S···His90 |
| 4-chlorophenyl | 3,4-dichlorophenyl | 1.20 ± 0.10 | π-π stacking with Phe76 |
| 4-methylphenyl | Pyridin-4-yl | 2.50 ± 0.30 | Hydrogen bonding with Asp101 |
Q. Table 2: Optimized Reaction Conditions
| Step | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | None | Reflux | 65–70 |
| 2 | DMF | Cs₂CO₃ | 80°C | 85–90 |
| 3 | Methanol | Acetic acid | RT | 75–80 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
